2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid
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Overview
Description
2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group at the 2-position and a dichlorophenyl group at the 5-position of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzaldehyde with malononitrile to form 2,3-dichlorobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, mono-chlorinated derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler analog without the dichlorophenyl group.
2-Aminoisonicotinic acid: Similar structure but lacks the dichlorophenyl group.
5-(2,3-Dichlorophenyl)isonicotinic acid: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is unique due to the presence of both the amino group and the dichlorophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-3-1-2-6(11(9)14)8-5-16-10(15)4-7(8)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPYTMFBPYTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687991 |
Source
|
Record name | 2-Amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-94-1 |
Source
|
Record name | 2-Amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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